tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a brominated piperidine derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a tert-butyl carbamate-protected piperidine ring with a bromomethoxy-oxoethyl substituent. The bromine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution or coupling reactions, particularly in drug discovery workflows.
Properties
Molecular Formula |
C13H22BrNO4 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3 |
InChI Key |
ISMRKOCQPBNJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethoxy Group
The bromine atom in the bromomethoxy group serves as a leaving group, enabling nucleophilic substitution (SN2 or SN1) under specific conditions.
Example Reaction Pathway:
Ester Hydrolysis and Functionalization
The 2-oxoethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.
Example Reaction Pathway:
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the piperidine nitrogen for further functionalization.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic cleavage | TFA in DCM, 25°C | Removal of Boc group to yield free amine . |
| Thermal decomposition | Heat (>150°C) | Degradation to secondary amine and CO₂ . |
Example Reaction Pathway:
Piperidine Ring Functionalization
The piperidine ring can undergo alkylation, acylation, or oxidation to modify its electronic and steric properties.
Cross-Coupling Reactions
The bromomethoxy group participates in palladium-catalyzed cross-coupling reactions for C-C or C-N bond formation.
Stability and Side Reactions
-
Thermal Stability : Decomposition above 200°C, releasing CO₂ and tert-butanol .
-
Light Sensitivity : Bromomethoxy groups may undergo photolytic cleavage under UV light .
-
Competing Reactions : Competing ester hydrolysis and Boc deprotection under strongly acidic/basic conditions.
Key Challenges and Research Gaps
Scientific Research Applications
Research indicates that tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate exhibits significant biological activity, particularly in the context of drug development. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Potential Therapeutic Areas
-
Anticancer Activity :
- Preliminary studies have shown that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For instance:
Compound Name Cell Line IC50 (μM) Notes Example A MDA-MB-231 (Triple-Negative Breast Cancer) 0.126 Strong inhibitory effect Example B MCF10A (Non-cancer) >2.0 Minimal effect
- Preliminary studies have shown that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For instance:
-
Neuropharmacological Effects :
- Investigations into related compounds indicate their potential role in modulating mood disorders. These compounds could serve as lead candidates for developing new antidepressants or anxiolytic medications.
Case Studies
Several case studies have evaluated the efficacy and safety of similar piperidine derivatives:
-
Anticancer Activity Study :
- A study highlighted significant reductions in tumor size in mouse models treated with piperidine derivatives similar to this compound. The results indicated a notable safety margin against normal cells while effectively targeting cancerous tissues.
-
Neuropharmacological Investigation :
- Another study explored the neuropharmacological effects of related compounds, demonstrating their potential to influence neurotransmitter systems involved in mood regulation and pain perception pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations and functional group impacts among key analogs:
| Compound Name | Substituent/R-Group | Key Functional Differences | Reference IDs |
|---|---|---|---|
| tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate (Target) | Bromomethoxy-oxoethyl | High electrophilicity due to bromine; suitable for nucleophilic substitution | [5], [15] |
| tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Methoxy-oxoethyl | Lower reactivity compared to bromine; enhanced stability under basic conditions | [10] |
| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Oxoethyl | Primary precursor; lacks halogen, limiting further functionalization | [11], [14] |
| tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate | Chloropyrrolopyridine-oxoethyl | Bulky substituent; likely impacts solubility and biological target interaction | [5] |
| tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate | Bromo-fluorobenzyloxy | Aromatic bromine enhances lipophilicity; fluorine may improve metabolic stability | [18] |
Physical and Spectral Properties
Reactivity and Stability
- Bromomethoxy Group : The bromine atom increases susceptibility to hydrolysis or nucleophilic attack compared to methoxy or chloro analogs, necessitating anhydrous storage .
- Methoxy Analog : Greater stability under acidic/basic conditions due to the absence of a leaving group .
- Chlorinated Analog : Less reactive than brominated derivatives but more stable than iodinated ones .
Biological Activity
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethoxy group and a carboxylate moiety, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₁₈BrN₁O₄, with a molecular weight of approximately 328.20 g/mol. Its structural features include:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A bromomethoxy substituent that may enhance lipophilicity and facilitate membrane permeability.
The biological activity of this compound is likely mediated through several mechanisms:
Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds targeting histone deacetylases have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
| Study Reference | Biological Activity | Findings |
|---|---|---|
| HDAC Inhibition | Demonstrated reduced tumor growth in vitro. | |
| Dual Sirt2/HDAC6 Inhibition | Induced apoptosis in cancer cell lines. |
Neuropharmacological Effects
Piperidine derivatives have been studied for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, particularly serotonergic pathways, which are crucial in mood regulation and anxiety disorders.
| Study Reference | Effect | Findings |
|---|---|---|
| TPH Inhibition | Reduced serotonin synthesis linked to mood stabilization in animal models. |
Case Studies
- Case Study on Antidepressant Effects : A study investigated the effects of piperidine derivatives on depressive behaviors in rodent models. The results indicated that certain modifications to the piperidine structure enhanced antidepressant-like effects, suggesting potential therapeutic applications for mood disorders .
- Case Study on Antitumor Activity : Another study focused on the anticancer properties of a related compound, showing significant inhibition of tumor cell proliferation through HDAC inhibition mechanisms. This highlights the potential of this compound as a lead compound for further development .
Q & A
Q. Table 1: Example Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromoacetylation | OXONE in aqueous conditions | 55–80 | |
| Purification | Hexanes/EtOAc + Et3N | 45–77 |
Basic: How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Handling : Wear respiratory protection, gloves, and eye/face shields due to harmful inhalation, dermal, and oral toxicity .
- Storage : Keep in a cool, dry environment away from strong oxidizers. Stability is maintained under inert atmospheres (e.g., N2) .
- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .
Advanced: How can conflicting data regarding reactivity in different solvent systems be resolved?
Answer:
- Systematic Screening : Test solvents (polar aprotic, non-polar) and monitor reaction progress via HPLC or NMR. For example, hexanes/EtOAc with Et3N improved purity in piperidine derivatives .
- Mechanistic Studies : Use computational methods (DFT) to predict solvent effects on intermediate stability. Evidence suggests sluggish reactions with alicyclic aldehydes due to steric hindrance .
Advanced: What role does the bromomethoxy group play in cross-coupling or substitution reactions?
Answer:
- Leaving Group : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki coupling). In related compounds, aryl bromides achieved 80% yield in Pd-catalyzed reactions .
- Electrophilic Reactivity : The α-carbonyl group enhances electrophilicity, enabling reactions with amines or thiols. For example, bromoacetyl intermediates form imidazoles in medicinal chemistry applications .
Q. Table 2: Functional Group Reactivity
| Functional Group | Reaction Example | Outcome | Reference |
|---|---|---|---|
| Bromomethoxy | Nucleophilic substitution | High ee (85%) | |
| Piperidine-carboxylate | Hydrogenation | Stable intermediates |
Basic: What spectroscopic methods are recommended for characterization?
Answer:
Q. Table 3: Key Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| 1H NMR | δ 1.4–1.5 (tert-butyl), δ 3.5–4.0 (piperidine-CH2) | |
| IR | 1720 cm⁻¹ (ester C=O), 560 cm⁻¹ (C-Br) |
Advanced: How can low yields in derivative synthesis be addressed?
Answer:
- Catalyst Screening : Use Pd or Cu catalysts for cross-coupling. OXONE improved yields in sulfur-containing analogs .
- Temperature Control : Lower temperatures reduce side reactions. For example, –20°C minimized decomposition in diazoacetamide synthesis .
- Protecting Groups : Use tert-butyl carbamates to stabilize intermediates during functionalization .
Basic: What are the compound’s key physical properties?
Answer:
- Appearance : Light yellow solid .
- Boiling Point : ~83–85°C (analog data) .
- Solubility : Likely soluble in DCM, THF, and DMF due to ester and piperidine groups .
Advanced: How does structural modification impact biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
